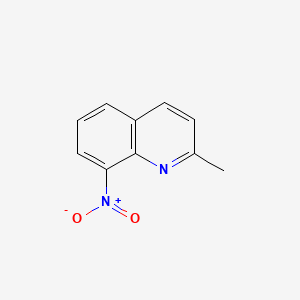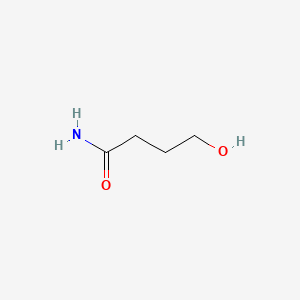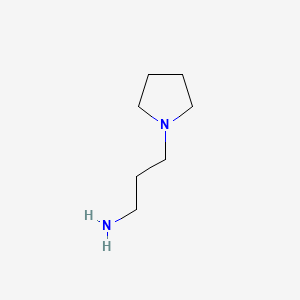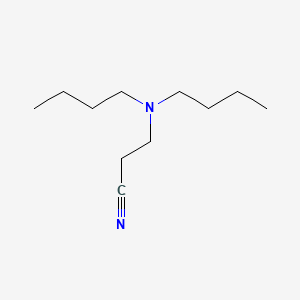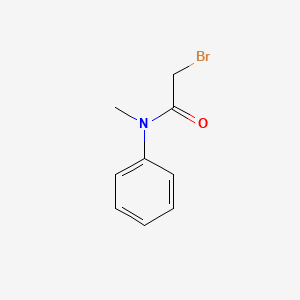
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine, also known as MMPMA, is an organic compound with a molecular formula of C11H15NO2. It is a white crystalline solid with a melting point of 130-135°C and a boiling point of 212°C. MMPMA is a member of the phenylalkylamine family and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Molecular Structures and Synthesis
- The compound 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine was reported in the synthesis of complex molecular structures such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, highlighting its significance as a starting material in the synthesis of azo dyes and dithiocarbamate. This indicates its potential utility in the development of new compounds with varying applications, particularly in dyes and organic synthesis (Ajibade & Andrew, 2021).
Spectroscopy and Photophysical Studies
- Schiff base compounds derived from this compound, such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, have been investigated for their anticancer activity and stability. This research showcases the compound's role in developing potential therapeutic agents and its significance in medical research, especially concerning cancer treatment (Sukria et al., 2020).
Chemical Interactions and Binding Studies
- Studies involving fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including compounds like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, illustrate the compound's relevance in metal recognition and chelation. This indicates its potential application in metal ion sensing and environmental monitoring (Hong et al., 2012).
Material Science and Corrosion Studies
- Investigations on the adsorption and anti-corrosion characteristics of Schiff base derivatives like 2-methoxy-4-((pyridin-2-ylmethylimino)methyl)phenol emphasize the compound's potential in material sciences, particularly in corrosion inhibition and surface coating applications (Satpati et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It’s known that the compound’s structure contains a methoxy group and a methylphenylamine group, which could potentially interact with various biological targets .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Propriétés
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBKZOVURWYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230935 |
Source


|
| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946773-92-8 |
Source


|
| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946773-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





